

Spectroscopic Characterization of Chloro(dimethyl)octylsilane: A Technical Guide

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Compound of Interest

Compound Name: Chloro(dimethyl)octylsilane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Chloro(dimethyl)octylsilane** (CAS No. 18162-84-0). This versatile organosilicon compound, with the chemical formula $C_{10}H_{23}ClSi$, is a key reagent in various applications, including surface modification and as a silylating agent in chromatography.^[1] A thorough understanding of its spectroscopic properties is crucial for its effective application and quality control. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and outlines the logical workflow for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **Chloro(dimethyl)octylsilane** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₃ ClSi	[2][3]
Molecular Weight	206.83 g/mol	[2][3]
CAS Number	18162-84-0	[1][2]
Appearance	Colorless liquid	[1]
Boiling Point	222-225 °C	[1][3]
Density	0.873 g/mL at 25 °C	[1][3]
Refractive Index	n _{20/D} 1.435	[1][3]

Spectroscopic Data

While a complete set of publicly available spectra for **Chloro(dimethyl)octylsilane** is limited, this section provides the available experimental data and predicted values based on the analysis of structurally similar chlorodimethylalkylsilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Chloro(dimethyl)octylsilane**.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. The expected chemical shifts (δ) are predicted based on analogous compounds.

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Si-CH ₃	~0.4	Singlet	6H
Si-CH ₂ -	~0.8	Triplet	2H
-(CH ₂) ₆ -	~1.3	Multiplet	12H
-CH ₃ (terminal)	~0.9	Triplet	3H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment	Predicted Chemical Shift (ppm)
Si-CH ₃	~1-3
Si-CH ₂ -	~17
-CH ₂ - (C2-C7 of octyl)	~22-33
-CH ₃ (terminal)	~14

²⁹Si NMR (Silicon-29 NMR): The ²⁹Si NMR spectrum provides direct information about the silicon environment. For chlorodimethylalkylsilanes, the chemical shift is expected in a characteristic region.

Assignment	Predicted Chemical Shift (ppm)
(CH ₃) ₂ (C ₈ H ₁₇)Si-Cl	~30-35

Infrared (IR) Spectroscopy

The IR spectrum of **Chloro(dimethyl)octylsilane** reveals the presence of specific functional groups through their characteristic vibrational frequencies. An experimental IR spectrum is available and key absorptions are tabulated below.^[4]

Wavenumber (cm ⁻¹)	Assignment	Intensity
2955-2855	C-H stretch (alkyl)	Strong
1465	C-H bend (CH ₂)	Medium
1255	Si-CH ₃ symmetric bend	Strong
840-800	Si-C stretch & CH ₃ rock	Strong
~500	Si-Cl stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected major fragments are based on common fragmentation pathways for alkylsilanes. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

m/z	Assignment	Notes
206/208	$[M]^+$ (Molecular ion)	Isotopic pattern for one Cl atom
191/193	$[M - CH_3]^+$	Loss of a methyl group
93/95	$[(CH_3)_2SiCl]^+$	Cleavage of the Si-octyl bond

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- For 1H and ^{13}C NMR, accurately weigh approximately 10-20 mg of **Chloro(dimethyl)octylsilane** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- For ^{29}Si NMR, a higher concentration (50-100 mg) may be required due to the low natural abundance and sensitivity of the ^{29}Si nucleus.
- Cap the NMR tube securely.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.

- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 seconds.
- ^{29}Si NMR:
 - Pulse sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
 - Number of scans: Several thousand scans may be necessary.
 - Relaxation delay: 10-30 seconds, due to the long spin-lattice relaxation times of ^{29}Si .

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of neat **Chloro(dimethyl)octylsilane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Ensure no air bubbles are trapped between the plates.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **Chloro(dimethyl)octylsilane** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- Further dilute as necessary to be within the linear range of the instrument.

Instrumentation and Parameters:

- System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10-15 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

- MS Scan Range: m/z 40-300.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of **Chloro(dimethyl)octylsilane** is illustrated in the following diagram.



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Workflow for the spectroscopic characterization of **Chloro(dimethyl)octylsilane**.

This diagram illustrates the progression from sample preparation for each spectroscopic technique to the analysis and subsequent data interpretation, culminating in the structural confirmation of the compound.

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